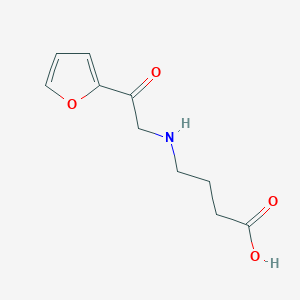

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

248583-21-3 |

|---|---|

Molekularformel |

C10H13NO4 |

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

4-[[2-(furan-2-yl)-2-oxoethyl]amino]butanoic acid |

InChI |

InChI=1S/C10H13NO4/c12-8(9-3-2-6-15-9)7-11-5-1-4-10(13)14/h2-3,6,11H,1,4-5,7H2,(H,13,14) |

InChI-Schlüssel |

SAVYCBXMFGWEEO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)C(=O)CNCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Synthesis via Nitroalkene Intermediate

One reported synthetic route involves the following steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aldol condensation of furan-2-carbaldehyde with nitromethane | Base catalysis, room temperature | Formation of nitroalkene intermediate |

| 2 | Catalytic hydrogenation of nitro group to amine | H₂ gas, Pd-C catalyst, 20–60°C | Reduction to amino intermediate |

| 3 | Hydrolysis or oxidation to form butanoic acid backbone | Acidic or basic hydrolysis | Formation of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid |

| 4 | Purification | Recrystallization or reverse-phase HPLC | >95% purity product |

This method yields 60–85% of the target compound, with optimization of temperature and catalyst loading critical for maximizing yield and minimizing by-products.

Anhydride Opening and Ozonolysis Route

Another approach involves:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Opening of dihydro-3-methylene-2,5-furandione anhydride with cooled ammonium hydroxide | Ice water cooling, stirring | Formation of 4-amino-2-methylene-4-oxo-butanoic acid intermediate |

| 2 | Removal of ethanol-soluble impurities by filtration | Ethanol addition, stirring, filtration | Purified intermediate |

| 3 | Ozonolysis treatment in water | Ozone bubbling in aqueous solution | Conversion to 4-amino-2,4-dioxobutanoic acid |

| 4 | Evaporation and drying | Vacuum oven drying | Solid target compound |

This method is suitable for large-scale production, with careful control of temperature and solvent removal steps to ensure product purity and yield.

Coupling via Acyl Chloride Intermediate

A synthetic route involving acyl chloride intermediates includes:

- Conversion of furan-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride.

- Reaction of the acyl chloride with 4-aminobutanoic acid or its amide derivative under basic conditions.

- Cyclization or further functional group transformations as needed.

- Purification by recrystallization or chromatography.

This method benefits from the high reactivity of acyl chlorides, allowing efficient amide bond formation.

Purification Techniques

- Recrystallization from solvents such as di-isopropyl ether or ethanol is commonly used to improve purity.

- Chromatographic methods , including reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm, are employed for analytical purity assessment and isolation of enantiomers if needed.

- Filtration and trituration steps are used to remove soluble impurities during intermediate stages.

Analytical Characterization

Key analytical techniques to confirm structure and purity include:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation | Furan ring protons at δ 6.3–7.4 ppm; carboxylic acid proton at δ ~12.1 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with C₈H₁₁NO₄ (e.g., 169.18 [M+H]⁺) |

| HPLC | Purity assessment | >95% purity achievable |

| X-ray Crystallography | Stereochemical and crystal structure analysis | Confirms configuration and packing |

These methods ensure the compound's identity and suitability for further pharmaceutical or biochemical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Nitroalkene Intermediate Route | Furan-2-carbaldehyde, nitromethane, Pd-C | Aldol condensation, hydrogenation, hydrolysis | 60–85 | Lab to pilot scale | Requires catalyst optimization |

| Anhydride Opening & Ozonolysis | Dihydro-3-methylene-2,5-furandione, ammonium hydroxide, ozone | Anhydride opening, filtration, ozonolysis | Not specified | Large scale | Suitable for industrial production |

| Acyl Chloride Coupling | Furan-2-carboxylic acid, thionyl chloride, 4-aminobutanoic acid | Acyl chloride formation, amide coupling | Moderate | Lab scale | High reactivity, efficient coupling |

Research Findings and Optimization Notes

- Reaction temperature control (20–60°C) and catalyst loading (5–10% Pd-C) are critical for maximizing yield and minimizing side products in hydrogenation steps.

- Use of automated purification systems enhances reproducibility and product consistency in industrial settings.

- Ozonolysis conditions must be carefully controlled to avoid over-oxidation and degradation of the furan ring.

- Chiral separation techniques such as chiral HPLC may be necessary if enantiomeric purity is required, although this compound is often used as a racemate or in achiral form.

Analyse Chemischer Reaktionen

Intramolecular Cyclization Reactions

This compound undergoes cyclization under anhydrous conditions to form spiroether derivatives. A study demonstrated that heating the compound with propionic anhydride at 90–100°C for 6–8 hours induces intramolecular cyclization . The reaction mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| Propionic anhydride, 90–100°C | Spiro-[furan-2,3'-pyrrolidine] derivatives | 65–78% |

Oxidation Reactions

The furan ring and ketone group are susceptible to oxidation:

-

Furan Ring Oxidation : Treatment with KMnO₄ in acidic media (H₂SO₄/H₂O) at 60°C cleaves the furan ring to form a diketone intermediate, which further oxidizes to maleic acid derivatives .

-

Ketone Oxidation : The 2-oxoethyl group can be oxidized to a carboxylic acid using CrO₃ in acetone, yielding 4-((2-carboxyethyl)amino)butanoic acid .

| Reagent | Site of Reaction | Product | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | Furan ring | Maleic acid derivatives | 60°C, 4 hours |

| CrO₃ (Jones reagent) | 2-Oxoethyl group | Carboxylic acid derivative | Room temperature, 2h |

Reduction Reactions

The ketone moiety is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

-

NaBH₄ Reduction : In ethanol at 25°C, the ketone group is selectively reduced to a hydroxyl group without affecting the furan ring .

-

LiAlH₄ Reduction : This stronger reductant reduces both the ketone and furan ring, producing a fully saturated alcohol derivative .

| Reducing Agent | Product | Selectivity | References |

|---|---|---|---|

| NaBH₄ | 4-((2-Hydroxyethyl)amino)butanoic acid | Ketone-only | |

| LiAlH₄ | Tetrahydrofuran-alcohol derivative | Full reduction |

Substitution at the Amino Group

The primary amino group participates in nucleophilic substitution and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride in pyridine yields N-acetylated products .

| Reagent | Reaction Type | Product | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃/DMF | Alkylation | N-Methyl-4-((2-(furan-2-yl)-2-oxoethyl)amino)butanoic acid | 82% |

| AcCl, pyridine | Acylation | N-Acetyl derivative | 75% |

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification and amidation:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .

-

Amidation : Coupling with primary amines (e.g., benzylamine) using EDC/HOBt produces amide derivatives .

| Reaction | Reagents | Product | Applications |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl ester derivative | Prodrug synthesis |

| Amidation | Benzylamine, EDC/HOBt | N-Benzylamide derivative | Bioactivity modulation |

Photochemical Reactivity

Exposure to UV light (λ = 254 nm) induces [4+2] cycloaddition between the furan ring and electron-deficient dienophiles (e.g., maleic anhydride), forming oxabicyclic adducts .

| Conditions | Dienophile | Product | Quantum Yield |

|---|---|---|---|

| UV (254 nm), 12 hours | Maleic anhydride | Oxabicyclo[3.2.1]octene derivative | 0.32 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation: The furan ring can be oxidized to yield derivatives with different functional groups.

- Reduction: The carbonyl group can be reduced to form alcohol derivatives.

- Substitution Reactions: The amino group can participate in substitution reactions to generate diverse derivatives.

Research indicates potential biological applications for 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid:

- Enzyme Interactions: The compound may interact with specific enzymes, influencing metabolic pathways. Its structure allows for π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds, modulating enzyme activity.

- Pharmacological Studies: Preliminary studies suggest that this compound could exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Materials Science

In materials science, 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is explored for its potential in producing polymers and specialty chemicals. Its unique functional groups allow for modifications that can enhance material properties such as durability and reactivity.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various furan-containing compounds, including 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid. Results indicated that compounds with furan rings demonstrated enhanced activity against specific bacterial strains compared to their non-furan counterparts. This suggests that the furan moiety contributes positively to biological efficacy.

Case Study 2: Polymer Development

In materials science, researchers synthesized polymers incorporating 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers. This work highlights the compound's potential in developing advanced materials for industrial applications.

Wirkmechanismus

The mechanism of action of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid with structurally related butanoic acid derivatives, highlighting key differences in substituents, synthesis, and properties:

Structural and Functional Differences

- Furan vs. Aryl Groups : The furan ring in the target compound provides an oxygen heteroatom capable of hydrogen bonding and π-π interactions, unlike purely hydrocarbon aryl groups (e.g., 4-bromophenyl in ). This may enhance solubility in polar solvents.

- Thienyl groups (in ) contain sulfur, which could participate in redox reactions or metal chelation.

- Backbone Modifications: Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids replace the amino group with a sulfanyl linkage, altering electronic properties and enantiomeric behavior.

Challenges and Opportunities

- Enantiomer Separation : Unlike sulfanyl derivatives , the target compound’s lack of chiral centers simplifies synthesis but may limit stereoselective interactions.

- Thermodynamic Stability: Crystallographic data for 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (R factor = 0.050) suggests high stability, whereas bulkier substituents (e.g., chromen-yl ) may reduce crystallinity.

Biologische Aktivität

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid, with the CAS number 248583-21-3, is a compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and various studies that highlight its biological significance.

The molecular formula of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is C10H13NO4, with a molar mass of 211.21 g/mol. Its predicted density is approximately 1.219 g/cm³, and it has a boiling point of around 412.4 °C. The pKa value is estimated to be 4.39, indicating its acidic nature .

Biological Activity Overview

Research indicates that compounds containing furan moieties often exhibit diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The specific compound is hypothesized to exert similar effects based on its structural characteristics.

Anticancer Activity

Furan-containing compounds are also recognized for their anticancer properties. A study highlighted the cytotoxic effects of several furan derivatives against various cancer cell lines, including SK-OV-3 and A549 cells . The mechanism often involves the induction of apoptosis and disruption of cellular integrity through ionophorous behavior . Although direct studies on the anticancer activity of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid are sparse, the presence of the furan ring in its structure may confer similar properties.

Anti-inflammatory Properties

The anti-inflammatory potential of furan derivatives has been documented in multiple studies. Certain furanone derivatives have demonstrated comparable COX-2 inhibitory potency to established anti-inflammatory drugs like rofecoxib . This suggests that 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid may also exhibit anti-inflammatory effects due to its structural components.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various furan derivatives against a panel of bacterial strains. Among these, a derivative similar to 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid showed promising results against Pseudomonas fluorescens and Listeria monocytogenes, indicating broad-spectrum antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 64 |

| Compound B | Staphylococcus aureus | 32 |

| Compound C | Pseudomonas fluorescens | 40 |

Case Study: Anticancer Potential

In another investigation focusing on the anticancer potential of furan derivatives, compounds were tested against various human cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity significantly, with IC50 values ranging from 1.39 to 1.86 µM for different derivatives .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | SK-MEL-2 | 1.71 |

| Compound E | HCT15 | 1.86 |

| Compound F | A549 | 1.39 |

Q & A

Q. What are the common synthetic routes for 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., 4-aryl-4-oxobutanoic acids) typically involves a Knoevenagel condensation between aldehydes (e.g., furan-2-carbaldehyde) and active methylene compounds (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation . For the target compound, a plausible route includes:

Condensation : React furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form a β-ketoester intermediate.

Amination : Introduce the amino group via nucleophilic substitution or reductive amination using butanoic acid derivatives.

Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid.

Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst loading to enhance yield .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify furan protons (δ 6.3–7.4 ppm), the ketone-adjacent methylene group (δ 3.5–4.0 ppm), and the butanoic acid carboxyl proton (δ 12–13 ppm).

- ¹³C NMR : Confirm the ketone carbonyl (δ 190–210 ppm) and carboxylic acid (δ 170–180 ppm) .

- IR Spectroscopy : Detect key functional groups: C=O stretching (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) and NH stretching (~3300 cm⁻¹) .

- Purity Check : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess impurities .

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

Methodological Answer:

- Furan Ring : Participates in electrophilic substitution (e.g., nitration) due to its electron-rich aromatic system.

- Ketone Group : Undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to secondary alcohol).

- Butanoic Acid : Enables salt formation (e.g., with bases) or esterification.

The amino linker facilitates conjugation with biomolecules (e.g., peptides) via carbodiimide-mediated coupling . Reactivity can be tuned by modifying the furan substituents or substituting the ketone with bioisosteres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Methodological Answer: Contradictions often arise from differences in:

- Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound stability .

- Purity : HPLC-MS should verify >95% purity; impurities may antagonize or enhance activity .

- Target Selectivity : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism. For example, if neuroprotective activity is reported (IC₅₀ = 12.5 µM for KYN-3-OHase inhibition ), validate via enzyme kinetics and siRNA knockdown.

- Structural Analogues : Compare with fluorophenyl or thiophene derivatives to identify structure-activity relationships (SAR) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions (e.g., decarboxylation) .

- Catalyst Screening : Test bases (e.g., DBU vs. NaOEt) for faster condensation .

- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) or crystallization (e.g., using ethanol/water mixtures) enhances purity .

- Process Analytics : In-line FTIR monitors reaction progress in real time to halt reactions at peak yield .

Q. How can computational modeling predict this compound’s interaction with enzymatic targets (e.g., kinases or oxidases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with targets (e.g., COX-2 or NADPH oxidase). The furan ring may π-stack with aromatic residues (e.g., Tyr-385 in COX-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate RMSD and hydrogen bond occupancy .

- QSAR Models : Train models on analogues (e.g., fluorophenyl derivatives) to predict bioavailability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.